N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-butan-2-yl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-5-13(3)19-18(21)17-16(11-12-25-17)26(22,23)20(4)14-7-9-15(10-8-14)24-6-2/h7-13H,5-6H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJJDZRHVIIAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(butan-2-yl)thiophene-2-carboxamide
Thiophene-2-carboxylic acid undergoes activation using coupling agents such as EDCI/HOBt, followed by reaction with butan-2-amine:
Key Conditions
Regioselective Sulfamoylation at C3
The sulfamoyl group is introduced via electrophilic aromatic substitution using 4-ethoxyphenyl(methyl)sulfamoyl chloride:
Optimization Data
AlCl₃ in dichloromethane at 0°C provided optimal regioselectivity for C3 substitution, minimizing di-sulfamoylation byproducts.
Pathway B: Suzuki-Miyaura Coupling for Thiophene Functionalization
Boronic Ester Intermediate Synthesis
A patent-derived method utilizes tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate as a key intermediate:
Representative Conditions
Cross-Coupling with 4-Ethoxyphenyl(methyl)sulfonamide
The boronic ester undergoes Suzuki coupling with a sulfonamide-bearing aryl halide:
Optimized Parameters
| Factor | Optimal Value |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 M aq.) |
| Solvent System | Toluene/EtOH (2:1) |
| Temperature | 80°C |
| Reaction Time | 4.5 h |
| Yield | 93% |
Critical Analysis of Synthetic Routes
Pathway A Advantages
Pathway B Advantages
Yield Comparison
| Stage | Pathway A Yield | Pathway B Yield |
|---|---|---|
| Intermediate Formation | 85% | 93% |
| Final Coupling | 62% | 89% |
| Overall | 52.7% | 82.8% |
Pathway B demonstrates superior overall efficiency due to high-yielding catalytic steps.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, MeCN/H₂O gradient) shows ≥98.5% purity for batches synthesized via Pathway B.
Industrial-Scale Considerations
Cost Analysis
| Component | Pathway A Cost ($/kg) | Pathway B Cost ($/kg) |
|---|---|---|
| Starting Materials | 420 | 580 |
| Catalysts | 35 | 210 |
| Solvent Recovery | 120 | 95 |
| Total | 575 | 885 |
Pathway A remains economically favorable for small-scale production despite lower yields.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
†Estimated based on structural analogy.
Key Observations and Implications
Amide Substituent Variations
Sulfamoyl/Sulfonamide Substituent Variations
- Comparative analogs: Phenyl and 4-methylphenyl (): Less polar, favoring hydrophobic interactions. 4-Methoxyphenyl (): Similar polarity to ethoxy but with a smaller substituent, possibly altering binding kinetics .
Research Tools and Methodological Considerations
For instance:
- SHELXL : Refinement of X-ray data could reveal bond lengths and angles critical for understanding sulfamoyl group geometry.
- WinGX : Suite for crystallographic data processing, aiding in comparative analysis of similar compounds .
Biological Activity
N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including relevant case studies and research findings.
The synthesis of this compound typically involves multi-step reactions:
Key Steps in Synthesis:
- Formation of the Thiophene Ring: This can be achieved via the Paal-Knorr synthesis, where a 1,4-diketone is cyclized with sulfur.
- Introduction of the Sulfamoyl Group: A sulfonation reaction is utilized, where a sulfonyl chloride reacts with an amine.
- Attachment of the Carboxamide Group: This is accomplished through amidation, involving a carboxylic acid derivative reacting with an amine.
These steps yield a compound characterized by a thiophene core, sulfamoyl group, and an ethoxy-substituted aromatic ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The sulfamoyl group may inhibit enzymes or receptors by competing with natural substrates, potentially affecting pathways such as inflammatory responses or cell signaling.
- Binding Affinity: The thiophene ring enhances binding affinity to biological targets due to its planar structure and ability to participate in π-stacking interactions.
3.1 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar sulfamoyl compounds. For instance, compounds with sulfamoyl groups have demonstrated significant activity against various bacterial strains and fungi. A study indicated that modifications to the sulfamoyl structure could enhance antimicrobial efficacy, suggesting that this compound may also exhibit similar properties .
3.2 Anti-inflammatory Potential
Research has shown that sulfamoyl compounds can modulate immune responses. A specific analog demonstrated sustained activation of NF-kB in response to Toll-like receptor agonists, indicating potential as an immunomodulatory agent . This suggests that this compound could be explored for its anti-inflammatory effects.
Case Study 1: Structure-Activity Relationship (SAR)
A study focusing on SAR revealed that modifications to the sulfamoyl group significantly impacted biological activity. Compounds with enhanced potency were identified through high-throughput screening assays, which measured their ability to stimulate cytokine release in immune cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Case Study 2: In Vivo Efficacy
In vivo studies are crucial for understanding the therapeutic potential of new compounds. While specific data on this compound is limited, related compounds have shown promising results in murine models for treating infections and inflammatory diseases . These findings support further exploration into this compound's pharmacological applications.
5. Future Directions
The ongoing research into this compound suggests several avenues for future study:
Potential Research Areas:
- Expanded Biological Testing: Further testing against a broader range of pathogens and inflammatory models.
- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.
- Clinical Trials: If preclinical studies yield positive results, advancing to clinical trials could assess safety and efficacy in humans.
Q & A
Q. What are the common synthetic routes for N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide?
The synthesis typically involves multi-step protocols:
- Thiophene ring formation : Cyclization of dicarbonyl precursors with sulfur (e.g., via Gewald reaction) .
- Sulfamoylation : Introduction of the (4-ethoxyphenyl)(methyl)sulfamoyl group using sulfamoyl chloride derivatives under basic conditions (e.g., DMF, NaH) .
- Carboxamide coupling : Reaction of the thiophene-2-carboxylic acid intermediate with butan-2-amine using coupling agents like EDCI or HATU . Optimization of solvent (e.g., acetonitrile for reflux), temperature, and purification (column chromatography or recrystallization) is critical for yield and purity .
Q. Which analytical techniques are standard for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry and purity (e.g., H/C NMR for substituent identification) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and molecular packing, often using SHELXL for refinement .
Q. What biological assays are typically used to evaluate its activity?
- Enzyme inhibition assays : Measure IC values against targets (e.g., kinases, proteases) using fluorogenic substrates .
- Cell viability assays : Assess anticancer potential via MTT or ATP-lite in cancer cell lines .
- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Discrepancies in bond angles or dihedral angles (e.g., phenyl-thiophene torsion) may arise from twinning or disorder. Strategies include:
- High-resolution data collection : Use synchrotron radiation to improve data quality .
- SHELXL refinement : Apply TWIN/BASF commands for twinned datasets and restraints for disordered regions .
- Computational validation : Compare with DFT-optimized geometries to identify outliers .
Q. What methodologies identify the compound’s molecular targets in complex biological systems?
- Surface plasmon resonance (SPR) : Direct binding affinity measurements with immobilized targets .
- Cryo-EM/X-ray co-crystallography : Resolve compound-target complexes at atomic resolution .
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged derivatives) for pull-down assays and LC-MS/MS identification .
Q. How can SAR studies optimize bioactivity while minimizing toxicity?
- Substituent variation : Modify the 4-ethoxyphenyl or butan-2-yl groups to enhance target affinity; assess via molecular docking (e.g., AutoDock Vina) .
- Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., sulfamoyl hydrolysis) .
- Toxicity screening : Zebrafish models or HEK293 cell assays for acute toxicity and cardiotoxicity .
Q. What strategies improve bioavailability in preclinical models?
- Salt formation : Increase solubility via hydrochloride or sodium salts .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance plasma half-life .
- Prodrug design : Mask polar groups (e.g., esterification of carboxamide) for improved membrane permeability .
Data Analysis & Technical Challenges
Q. How are computational models used to address conflicting bioactivity data?
- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity across datasets .
- Molecular dynamics simulations : Identify conformational flexibility impacting target binding .
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to validate trends .
Q. What crystallographic challenges arise with this compound, and how are they mitigated?
Q. How do researchers validate mechanistic hypotheses when in vitro and in vivo data conflict?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm exposure .
- Genetic knockdown (CRISPR/Cas9) : Confirm target relevance in disease models .
- Metabolite identification : Use C-labeled compound to track biotransformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
